2-Hydroxy-3-phenoxypropyl acrylate
Overview
Description
2-Hydroxy-3-phenoxypropyl acrylate is a compound that belongs to the family of acrylates, which are known for their highly reactive α,β-unsaturated carboxyl structure. Acrylates are versatile monomers widely used in polymer formulations and are essential in the production of various polymeric materials due to their ability to undergo rapid polymerization . The presence of a hydroxyl group in the structure of hydroxylated acrylates, such as 2-hydroxyethyl acrylate and 2-hydroxypropyl acrylate, has been shown to influence their odor activity, making them less odorous compared to other acrylates .
Synthesis Analysis
The synthesis of related acrylate compounds often involves reactions under mild conditions with good to excellent yields. For instance, the synthesis of 3-(4-oxo-4H-chromen-3-yl)acrylates is achieved through a base-catalyzed tandem reaction of 3-(2-buta-2,3-dienoylphenoxy)acrylates . Similarly, 3-hydroxy-2-aryl acrylate, a vital precursor in the synthesis of natural products and essential drugs, is prepared using different approaches that involve both electrophilic and nucleophilic centers . The synthesis process of 2-hydroxyisopropyl acrylate from acrylic acid and propylene by ring-opening reaction is another example, yielding a product with high purity .
Molecular Structure Analysis
The molecular structure of acrylates is characterized by the presence of an α,β-unsaturated carboxyl group, which is highly reactive and allows for various chemical reactions and the formation of polymers. The hydroxyl group present in hydroxylated acrylates adds to the complexity of the molecular structure, providing additional sites for reactions and influencing the physical properties of the resulting polymers .
Chemical Reactions Analysis
Acrylates undergo a variety of chemical reactions, including polymerization and copolymerization, which are essential for creating materials with desired properties. For example, the copolymerization of 2-hydroxyethyl acrylate and 2-hydroxypropyl acrylate results in thermoresponsive polymers that are evaluated as potential biomaterials . The synthesis of poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes demonstrates the ability of acrylates to form coordination compounds with metals, which can lead to materials with different structural and thermal properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylates and their polymers are influenced by their molecular structure. For instance, the synthesis of a poly(2-hydroxy-3-phenoxypropylacrylate, 4-hydroxybutyl acrylate, dibutyl maleate) membrane shows that the resulting material has excellent permeation properties and plasticity, which are crucial for its application in transdermal drug delivery systems . The thermal stability and glass transition temperature of polymer–metal complexes derived from acrylates are found to be higher than that of the polymer alone, indicating the impact of metal coordination on the material's properties .
Scientific Research Applications
1. Polymeric Membranes for Controlled Drug Release Systems
- Methods of Application : The polymeric membranes are prepared by the photosynthesis of 2-Hydroxy-3-phenoxypropyl acrylate by UV radiation . This involves exposing the acrylate to UV light, which initiates a reaction that forms the polymeric membrane.
2. Curing Agent for Poly(phenylene ether)-based Substrate Materials
- Methods of Application : The acrylate is used as a curing agent in the fabrication process of the substrate materials . This involves mixing the acrylate with the poly(phenylene ether), and then initiating a reaction that causes the mixture to harden and cure.
3. Bacterial Biofilm and Encrustation Resistant Polymers
- Methods of Application : The polymer is created by combining 2-Hydroxy-3-phenoxypropyl acrylate with poly(tert-butyl cyclohexyl acrylate). The resulting copolymer exhibits properties that inhibit bacterial swarming .
- Results or Outcomes : The result is a polymer that is resistant to bacterial biofilm and encrustation. This could potentially reduce the rate of catheter-associated urinary tract infections (CAUTIs), although specific results would depend on the exact composition of the polymer and the conditions of use .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-hydroxy-3-phenoxypropyl) prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-12(14)16-9-10(13)8-15-11-6-4-3-5-7-11/h2-7,10,13H,1,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQAGBQXOWLTLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70856-48-3 | |
Record name | 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70856-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1044851 | |
Record name | 2-Hydroxy-3-phenoxypropyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Hydroxy-3-phenoxypropyl acrylate | |
CAS RN |
16969-10-1 | |
Record name | 2-Hydroxy-3-phenoxypropyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16969-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxy-3-phenoxypropyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3-phenoxypropyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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